Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C17H15N5O5S and its molecular weight is 401.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by El‐Wahab et al. (2015) focused on the synthesis of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing inks, demonstrating significant antimicrobial effects when incorporated into polyurethane varnish formulas and printing ink pastes. These findings suggest potential applications for Methyl 4-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate in coatings and inks with enhanced microbial resistance (El‐Wahab et al., 2015).
Environmental Remediation
The degradation of chlorimuron-ethyl, a compound similar in structure to this compound, by Aspergillus niger highlights the potential for bioremediation applications. This study by Sharma et al. (2012) illustrates the capability of certain fungi to degrade herbicides, which could be relevant for environmental cleanup efforts involving similar sulfonyl benzoate compounds (Sharma et al., 2012).
Anticancer and Antitumor Activity
Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds related to this compound, and evaluated them as anticancer agents. This research highlights the potential of such compounds in developing new anticancer therapies, with a focus on their moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Mechanism of Action
Target of Action
Compounds with a pyrimidine moiety, such as this one, have been known to exhibit a wide range of pharmacological activities . They have been used in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Compounds with a pyrimidine core have been reported to exhibit diverse types of biological and pharmaceutical activities .
Properties
IUPAC Name |
methyl 4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-26-17(23)11-3-5-13(6-4-11)28(24,25)22-9-12(10-22)16-20-15(21-27-16)14-18-7-2-8-19-14/h2-8,12H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLPHEPBZIMRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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